2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Overview
Description
2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[44]nonane-2,9-dicarboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of a suitable diamine precursor with a dicarboxylic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.
Biology
In biological research, 2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
In the medical field, this compound has potential applications in drug development. Its unique structure may contribute to the design of new therapeutic agents targeting various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate is unique due to its combination of tert-butyl and ethyl groups, which provide distinct chemical properties compared to its similar counterparts. This combination enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-O-tert-butyl 9-O-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-5-21-12(19)10-11(18)16-8-15(10)6-7-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLUMOXJLPUOJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NCC12CCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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